Benzo[d]isothiazole-6-carbaldehyde

Regiochemistry Physicochemical properties Medicinal chemistry building blocks

Benzo[d]isothiazole-6-carbaldehyde (CAS 1516012-10-4) is a bicyclic aromatic aldehyde featuring a benzene ring fused to an isothiazole (1,2-thiazole) heterocycle, with the formyl substituent located at the 6-position of the benzannulated system. This compound belongs to the broader class of benzo[d]isothiazole derivatives, a scaffold recognized as a privileged structure in medicinal chemistry due to its ability to engage diverse biological targets, including PD-1/PD-L1 protein–protein interactions and TRPM5 cation channels.

Molecular Formula C8H5NOS
Molecular Weight 163.20 g/mol
CAS No. 1516012-10-4
Cat. No. B6617839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isothiazole-6-carbaldehyde
CAS1516012-10-4
Molecular FormulaC8H5NOS
Molecular Weight163.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)SN=C2
InChIInChI=1S/C8H5NOS/c10-5-6-1-2-7-4-9-11-8(7)3-6/h1-5H
InChIKeyZCDDRYSQZCVKAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]isothiazole-6-carbaldehyde (CAS 1516012-10-4): A Specialized Heterocyclic Aldehyde Building Block for Medicinal Chemistry and Chemical Biology Procurement


Benzo[d]isothiazole-6-carbaldehyde (CAS 1516012-10-4) is a bicyclic aromatic aldehyde featuring a benzene ring fused to an isothiazole (1,2-thiazole) heterocycle, with the formyl substituent located at the 6-position of the benzannulated system . This compound belongs to the broader class of benzo[d]isothiazole derivatives, a scaffold recognized as a privileged structure in medicinal chemistry due to its ability to engage diverse biological targets, including PD-1/PD-L1 protein–protein interactions and TRPM5 cation channels [1]. The presence of the aldehyde functional group enables covalent derivatization via Schiff base formation, hydrazone condensation, and other nucleophilic addition pathways, positioning this compound as a versatile intermediate for the synthesis of compound libraries and probe molecules .

Why Generic Substitution of Benzo[d]isothiazole-6-carbaldehyde with Other Heterocyclic Aldehydes Carries Undefined Risk in Drug Discovery Pipelines


Aldehyde-functionalized heterocycles are frequently treated as interchangeable building blocks in medicinal chemistry campaigns; however, replacing benzo[d]isothiazole-6-carbaldehyde with its regioisomeric (e.g., 4- or 5-carbaldehyde) or heteroatom-swapped (e.g., benzothiazole‑6‑carbaldehyde) analogs introduces uncontrolled changes in electronic distribution, molecular recognition, and pharmacokinetic properties that can derail structure–activity relationship (SAR) progression [1]. The adjacency of the nitrogen and sulfur atoms in the isothiazole ring creates a unique dipole moment and electron‑withdrawing character distinct from the 1,3‑relationship found in benzothiazoles, which translates into differential hydrogen‑bonding capacity, metabolic stability, and target‑binding geometry . Without quantitative benchmarking data, generic substitution constitutes an undocumented risk for project reproducibility and downstream patent defensibility.

Quantitative Differentiation Guide for Benzo[d]isothiazole-6-carbaldehyde Procurement: Head-to-Head and Cross-Study Comparator Evidence


Regioisomeric Differentiation: Predicted Physicochemical Property Profile of Benzo[d]isothiazole-6-carbaldehyde Versus the 4-Carbaldehyde Isomer

The position of the aldehyde substituent on the benzo[d]isothiazole scaffold governs key calculated physicochemical parameters that influence solubility, permeability, and formulation behavior. The 6‑carbaldehyde isomer (target compound) and the 4‑carbaldehyde isomer (CAS 1379259-81-0) share the same molecular formula (C₈H₅NOS) and molecular weight (163.20 g·mol⁻¹) . However, computer‑predicted properties generated by the ACD/Labs Percepta Platform for the 4‑isomer indicate a boiling point of 227.5 ± 22.0 °C, a density of 1.4 ± 0.1 g·cm⁻³, a logP of 1.94, and a topological polar surface area of 58 Ų . Although experimentally validated data for the 6‑isomer remain unpublished, quantum‑chemical calculations indicate that the heteroatom proximity in the 6‑substituted isomer alters the local electrostatic potential at the carbonyl carbon relative to the 4‑substituted series . These predicted differences imply that the two regioisomers cannot be assumed to exhibit identical solubility, lipophilicity, or passive membrane permeability in cell‑based assays.

Regiochemistry Physicochemical properties Medicinal chemistry building blocks

Heterocyclic Core Comparison: Predicted Boiling Point and pKa of Benzo[d]isothiazole-6-carbaldehyde Versus the Benzothiazole Analog

Replacement of the isothiazole core (N–S adjacency) with a benzothiazole core (N–C–S arrangement) alters the electronic character of the aldehyde group. For the benzothiazole analog benzo[d]thiazole-6-carbaldehyde (CAS 19989-67-4), the predicted boiling point is 311.4 ± 15.0 °C with a density of 1.384 g·cm⁻³ and a pKa of −0.32 ± 0.10 . The isothiazole analog (target compound) is expected to have a lower boiling point based on the lower boiling point of the parent isothiazole (113 °C) relative to thiazole (117 °C) [1], although direct experimental data for the aldehyde derivative are not available. The more negative predicted pKa of the benzothiazole‑6‑carbaldehyde conjugate acid indicates stronger basicity of the thiazole nitrogen relative to the isothiazole nitrogen, suggesting that the isothiazole‑6‑carbaldehyde aldehyde group is less deactivated toward nucleophilic attack. This electronic distinction is critical when the aldehyde is employed in condensation reactions where the rate‑determining step involves nucleophilic addition to the carbonyl.

Heterocyclic chemistry Isothiazole vs thiazole Building block selection

Biological Scaffold Differentiation: Antiproliferative Activity of Benzo[d]isothiazole-Derived Schiff Bases Versus Benzothiazole and Thiazole Analogs

In a comparative study by Vicini et al., three series of Schiff bases derived from benzo[d]isothiazole, benzothiazole, and thiazole aldehydes were evaluated in parallel for antiproliferative activity [1]. The benzo[d]isothiazole derivatives demonstrated marked cytotoxicity against human CD4⁺ lymphocytes (MT‑4) with CC₅₀ values in the range of 4–9 µM, whereas none of the benzothiazole or thiazole Schiff bases exhibited comparable cytotoxicity at concentrations up to 50 µM [1]. All benzo[d]isothiazole derivatives inhibited the growth of leukemia cell lines, while only one compound (1e) from the entire panel showed activity against solid tumor‑derived cell lines [1]. This scaffold‑dependent cytotoxicity profile underscores that the benzo[d]isothiazole core imparts a distinct biological fingerprint that cannot be replicated by simply exchanging the heterocycle for benzothiazole or thiazole.

Anticancer agents Schiff bases Scaffold hopping

PD‑1/PD‑L1 Inhibitor Potency: Benzo[d]isothiazole Scaffold Delivers Nanomolar IC₅₀ Values Not Achieved by Simple Heterocyclic Aldehydes

A 2022 study reported a series of benzo[d]isothiazole derivatives as novel small‑molecule PD‑1/PD‑L1 interaction inhibitors [1]. The most potent compound, D7, exhibited an IC₅₀ of 5.7 nM in a homogeneous time‑resolved fluorescence (HTRF) binding assay, with >100‑fold selectivity over related cation channels [1]. Importantly, D7 showed low cytotoxicity toward Jurkat T cells compared to the reference compound BMS‑202 [1]. While D7 itself is not derived from the 6‑carbaldehyde, the family of inhibitors was constructed via a “ring‑fusion” strategy that relies on the intrinsic geometry and electronic profile of the benzo[d]isothiazole core [1]. This establishes the scaffold—and by extension its functionalized building blocks such as the 6‑carbaldehyde—as entry points for developing immune‑oncology candidates with nanomolar potency.

Immuno-oncology PD-1/PD-L1 inhibitors Small molecule drug discovery

Application Scenarios Where Benzo[d]isothiazole-6-carbaldehyde Provides Measurable Research Value


Synthesis of Isothiazole-Specific Schiff Base Libraries for Anticancer Screening

Building on the direct evidence that benzo[d]isothiazole‑derived Schiff bases exhibit ≥5‑fold greater cytotoxicity (CC₅₀ 4–9 µM) than their benzothiazole or thiazole counterparts [1], researchers can condense benzo[d]isothiazole‑6‑carbaldehyde with diverse primary amines to generate focused libraries for leukemia and solid tumor antiproliferative screening. The 6‑carbaldehyde regioisomer provides a defined attachment point that preserves the electronic environment responsible for the scaffold‑specific cytotoxicity observed in the Vicini study [1].

Fragment-Based and Structure-Guided Design of PD‑1/PD‑L1 Small‑Molecule Inhibitors

Given the demonstrated ability of benzo[d]isothiazole derivatives to achieve nanomolar PD‑1/PD‑L1 inhibition (IC₅₀ = 5.7 nM for compound D7) [2], the 6‑carbaldehyde serves as a versatile aldehyde handle for protein‑directed dynamic combinatorial chemistry or aldehyde‑trapping experiments. The aldehyde can be elaborated via reductive amination or hydrazone formation to probe the biphenyl‑binding hydrophobic pocket identified in the D7‑PD‑L1 co‑crystal model [2].

Regiochemical SAR Studies of Benzo[d]isothiazole Pharmacophores

The predicted differences in boiling point, density, and electrostatic potential between the 6‑carbaldehyde and the 4‑carbaldehyde isomer justify systematic SAR exploration where the aldehyde position is varied while keeping the heterocyclic core constant. The 6‑carbaldehyde isomer provides a distinct vector for substituent attachment that can be compared with the 4‑ and 5‑regioisomers to deconvolute position‑dependent contributions to target binding, solubility, and metabolic stability.

Electrophilic Aldehyde Reactivity Benchmarking in Heterocyclic Series

The predicted pKa difference between the isothiazole‑6‑carbaldehyde conjugate acid and the benzothiazole‑6‑carbaldehyde analog (pKa −0.32) indicates that the isothiazole aldehyde is less deactivated toward nucleophilic attack. This property can be exploited in chemoproteomic probe development where the aldehyde acts as a reversible covalent warhead targeting catalytic cysteine or lysine residues, with the isothiazole core providing a tunable electron‑withdrawing environment distinct from benzothiazole‑based probes.

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